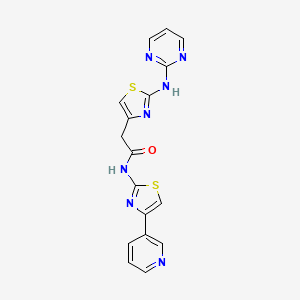
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H13N7OS2 and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various proliferative diseases, including cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy data, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring thiazole and pyridine moieties, which are known for their biological relevance. Its chemical formula is C13H12N4S2, and it has a molecular weight of approximately 280.39 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
This compound primarily exerts its effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous tissues .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 1.5 | CDK4/6 inhibition |
| A549 (Lung Cancer) | 2.3 | Apoptosis induction |
| HCT116 (Colon Cancer) | 1.8 | Cell cycle arrest |
These values suggest that the compound is highly effective in inhibiting the proliferation of these cancer cells, with IC50 values in the low micromolar range .
Anti-Tubercular Activity
In addition to its anticancer properties, there is emerging evidence supporting the anti-tubercular activity of this compound. Studies have shown that derivatives similar to this compound can inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This broadens the therapeutic potential of the compound beyond oncology.
Case Studies
- Inhibition of CDK Activity : A study published in 2016 highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK activity, demonstrating that this compound could serve as a lead compound for developing new anticancer agents .
- Safety Profile : Toxicity assessments conducted on human embryonic kidney cells (HEK293) revealed that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS2/c25-14(23-17-22-13(10-27-17)11-3-1-4-18-8-11)7-12-9-26-16(21-12)24-15-19-5-2-6-20-15/h1-6,8-10H,7H2,(H,22,23,25)(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJYTQIAHVDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














